Trihexylamine
Overview
Description
Synthesis Analysis
The synthesis of trihexylamine and related compounds often involves complex chemical reactions that highlight the intricate nature of organic synthesis. For example, the synthesis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds showcases the creative approaches to constructing molecules with specific properties. These compounds demonstrate rotation restrictions around the C(Ar)-N bonds due to their distinctive electronic structure, which is crucial for their function as tetradentate ligands in complex chemical structures (Hermon & Tshuva, 2008).
Molecular Structure Analysis
The molecular structure of trihexylamine and similar compounds plays a pivotal role in determining their chemical behavior and properties. For instance, the study of triazine-based molecular glasses reveals how hydrogen bonding and minor structural modifications can significantly impact the glass transition temperatures of these compounds. This ability to form supramolecular aggregates that pack poorly is a fascinating aspect of their molecular structure (Plante et al., 2009).
Chemical Reactions and Properties
Trihexylamine undergoes various chemical reactions that underline its versatile nature. The hydrodenitrogenation (HDN) of n-hexylamine, dihexylamine, and trihexylamine, for example, has been studied to understand the mechanism of nitrogen removal from these compounds. This research provides insights into the chemical reactions trihexylamine is involved in and its potential applications in industrial processes (Zhao, Kukula, & Prins, 2004).
Physical Properties Analysis
The physical properties of trihexylamine, such as its glass transition temperatures and rheological behavior, are crucial for its applications in materials science. Studies on bis(mexylamino)triazines, for instance, highlight the relationship between molecular structure, hydrogen bonding, and physical properties like viscosity and glass transition temperatures. These findings are essential for developing new materials with tailored properties (Plante et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties of trihexylamine is key to exploring its potential uses. The synthesis and characterization of various compounds related to trihexylamine shed light on its chemical behavior and the potential for creating complex molecules with specific functions. For example, the synthesis of tris(catecholamide) complexes of vanadium using triaminotriethylamine as the molecular skeleton demonstrates the intricate chemistry involved in utilizing trihexylamine and its derivatives (Bulls et al., 1990).
Scientific Research Applications
1. Extraction of Acids and Bases from Aqueous Phase
- Summary of Application: Trihexylamine is used in the extraction of acids and bases from an aqueous phase to a pseudoprotic ionic liquid phase. This involves an equimolar mixture of trihexylamine and octanoic acid .
- Methods of Application: The extraction process involves the use of a pseudoprotic ionic liquid phase consisting of an equimolar mixture of trihexylamine and octanoic acid. The extraction of a wide range of acids and bases is observed .
- Results or Outcomes: The results confirmed the observation of the Hofmeister effect in these systems, where the extent of the extraction of copper salts was significantly influenced by the interactions between extracted inorganic anions and the organic phase .
2. Isolation and Purification of Succinic Acid
- Summary of Application: Trihexylamine is used as an extractant during the isolation and purification of succinic acid from an Escherichia coli fermentation broth in the pharmaceutical industry .
- Methods of Application: The isolation and purification process involves the use of trihexylamine as an extractant. It is used during the isolation and purification of succinic acid from an Escherichia coli fermentation broth .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
3. Reagent in Organic Synthesis
- Summary of Application: Trihexylamine is used as a reagent in organic synthesis .
- Methods of Application: The specific methods of application in organic synthesis are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
4. Production of Dyes and Pesticides
- Summary of Application: Trihexylamine is used in the production of dyes and pesticides .
- Methods of Application: The specific methods of application in the production of dyes and pesticides are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
N,N-dihexylhexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAIBWNEUYXDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059263, DTXSID301022397 | |
Record name | N,N-Dihexyl-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amines, tri-C6-12-alkyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
Record name | 1-Hexanamine, N,N-dihexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tri-n-hexylamine | |
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URL | https://haz-map.com/Agents/18383 | |
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Product Name |
Trihexylamine | |
CAS RN |
102-86-3, 68038-01-7 | |
Record name | Trihexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trihexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amines, tri-C6-12-alkyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068038017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trihexylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409786 | |
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Record name | 1-Hexanamine, N,N-dihexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dihexyl-1-hexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amines, tri-C6-12-alkyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.785 | |
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Record name | Amines, tri-C6-12-alkyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.004 | |
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Record name | TRIHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9392WA249 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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